molecular formula C10H16Cl2N2 B1528553 2-(Piperidin-3-yl)pyridine dihydrochloride CAS No. 51747-00-3

2-(Piperidin-3-yl)pyridine dihydrochloride

Cat. No.: B1528553
CAS No.: 51747-00-3
M. Wt: 235.15 g/mol
InChI Key: PLUYLODTLVNANT-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)pyridine dihydrochloride is a compound with the CAS Number: 51747-00-3 . It has a molecular weight of 235.16 . The IUPAC name for this compound is 2-(3-piperidinyl)pyridine dihydrochloride .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 140-141 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

2-(Piperidin-3-yl)pyridine dihydrochloride is involved in various chemical synthesis processes and studies of its properties. A study by Smaliy et al. (2011) presents a method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, indicating the utility of piperidine derivatives in synthesizing complex medicinal compounds (Smaliy et al., 2011). Another study by Kaya et al. (2016) explores the adsorption and corrosion inhibition properties of certain piperidine derivatives, highlighting their potential in material sciences (Kaya et al., 2016).

Applications in Material Sciences

The work by Das et al. (2017) on cadmium(II) Schiff base complexes, involving a piperidine derivative, reveals its role in corrosion inhibition on mild steel, suggesting applications in materials engineering and corrosion science (Das et al., 2017).

Pharmacological Research

Research by Malawska et al. (2002) on pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to piperidine derivatives, demonstrates their potential in developing medications with antiarrhythmic and antihypertensive effects (Malawska et al., 2002).

Molecular Dynamics and Quantum Chemical Studies

The study by Kaya et al. (2016) also delves into quantum chemical calculations and molecular dynamics simulations of piperidine derivatives, providing insights into their electronic and structural properties, which are crucial in drug design and materials science (Kaya et al., 2016).

Synthesis of Complex Molecules

The synthesis of complex molecules involving piperidine derivatives is highlighted in the study by Fussell et al. (2012), where a key intermediate in the synthesis of Crizotinib is developed (Fussell et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-piperidin-3-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUYLODTLVNANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51747-00-3
Record name 2-(piperidin-3-yl)pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-yl)pyridine dihydrochloride
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2-(Piperidin-3-yl)pyridine dihydrochloride
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2-(Piperidin-3-yl)pyridine dihydrochloride
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2-(Piperidin-3-yl)pyridine dihydrochloride
Reactant of Route 5
2-(Piperidin-3-yl)pyridine dihydrochloride
Reactant of Route 6
2-(Piperidin-3-yl)pyridine dihydrochloride

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